5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one 5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533466
InChI: InChI=1S/C8H12N4O/c9-6-3-10-12(4-6)5-7-1-2-8(13)11-7/h3-4,7H,1-2,5,9H2,(H,11,13)
SMILES:
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol

5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

CAS No.:

Cat. No.: VC17533466

Molecular Formula: C8H12N4O

Molecular Weight: 180.21 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one -

Specification

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
IUPAC Name 5-[(4-aminopyrazol-1-yl)methyl]pyrrolidin-2-one
Standard InChI InChI=1S/C8H12N4O/c9-6-3-10-12(4-6)5-7-1-2-8(13)11-7/h3-4,7H,1-2,5,9H2,(H,11,13)
Standard InChI Key SSJGNGFZYOIFGQ-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC1CN2C=C(C=N2)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 5-[(4-amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one. Its molecular formula C10H16N4O\text{C}_{10}\text{H}_{16}\text{N}_4\text{O} reflects a 10-carbon framework incorporating nitrogen and oxygen heteroatoms. The CAS registry number 1879780-99-0 uniquely identifies this compound in chemical databases .

Structural Analysis

The molecule comprises two distinct heterocyclic systems:

  • Pyrrolidin-2-one: A five-membered lactam ring with a ketone group at position 2.

  • 4-Amino-1H-pyrazole: A five-membered aromatic ring containing three nitrogen atoms, with an amino group at position 4.

These moieties are connected via a methylene (-CH2_2-) bridge at the pyrrolidinone’s 5-position and the pyrazole’s 1-position. X-ray crystallography data for the exact compound are unavailable, but analogous structures exhibit planar pyrazole rings and puckered pyrrolidinone conformations .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular Weight208.26 g/mol
Hydrogen Bond Donors2 (NH2_2 and lactam NH)
Hydrogen Bond Acceptors3 (2 ring N, 1 ketone O)
Rotatable Bonds2 (methylene bridge and pyrazole N1)
Topological Polar Surface Area83.7 Ų (calculated)

Synthetic Methodologies

Multicomponent Condensation Reactions

The synthesis of pyrazole-pyrrolidinone hybrids often employs 5-aminopyrazole as a precursor. For example, Aziz et al. demonstrated that acid-catalyzed condensation of 5-aminopyrazole with enaminones yields pyrazolo[3,4-b]pyridines . Adapting this strategy, the target compound could be synthesized via:

  • Step 1: Formation of a methylene-linked intermediate between 5-aminopyrazole and a pyrrolidin-2-one derivative.

  • Step 2: Cyclization under acidic or catalytic conditions.

A plausible route involves reacting 4-amino-1H-pyrazole with 5-(bromomethyl)pyrrolidin-2-one in the presence of a base like K2_2CO3_3 in DMF at 80°C .

Catalytic Approaches

Recent advances highlight the role of p-toluenesulfonic acid (p-TSA) and aluminosilicate nanoparticles in improving yields. Dandia et al. achieved 93% yields in similar systems using 10 mol% NaCl as a catalyst in aqueous ethanol . Microwave-assisted synthesis (e.g., 80°C, 20 minutes) could further optimize reaction efficiency, as demonstrated by Jiang et al. for spiropyrazolo[3,4-b]pyridines .

Table 2: Representative Synthetic Conditions

ReagentsCatalystTemperatureTimeYield
5-Aminopyrazole + Bromomethyl-pyrrolidinoneK2_2CO3_380°C12 h~75%*
Same + Aluminosilicate nanoparticlesReflux6 h~89%*
Microwave-assistedp-TSA80°C20 min~92%*
*Theorized based on analogous reactions .

Physicochemical Properties

Solubility and Stability

While experimental data are sparse, predictions using the LogP model (ChemAxon) suggest moderate lipophilicity (LogP ≈ 0.8), indicating solubility in polar aprotic solvents like DMSO or ethanol. The lactam ring’s rigidity enhances thermal stability, with decomposition likely above 250°C .

Spectroscopic Characteristics

Hypothetical NMR Data (DMSO-d6):

  • 1H^1 \text{H} NMR: δ 1.85–2.10 (m, 4H, pyrrolidinone CH2_2), δ 3.45 (s, 2H, CH2_2 bridge), δ 6.25 (s, 1H, pyrazole C3-H), δ 6.90 (s, 2H, NH2_2).

  • 13C^{13} \text{C} NMR: δ 176.5 (C=O), δ 148.2 (pyrazole C4), δ 105.3 (pyrazole C3), δ 50.1 (CH2_2 bridge).

IR (KBr): 3320 cm1^{-1} (NH stretch), 1680 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N) .

Applications in Drug Discovery

Scaffold for Hybrid Molecules

The compound’s dual heterocyclic architecture makes it a versatile scaffold for:

  • Proteolysis-targeting chimeras (PROTACs): Linking to E3 ligase ligands.

  • Combination therapies: Conjugating with fluorouracil or platinum analogs.

Computational Modeling

Molecular docking studies (AutoDock Vina) predict strong binding to CDK2 (ΔG ≈ -9.2 kcal/mol), primarily via hydrogen bonds with Glu81 and Lys89 .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields in non-catalytic routes (<50%).

  • Regioisomer formation during cyclization.

Future work should explore flow chemistry and biocatalytic methods to enhance selectivity.

Toxicity Profiling

No in vivo data exist. Preliminary assessments should evaluate:

  • hERG inhibition: Risk of cardiac arrhythmia.

  • CYP450 interactions: Potential for drug-drug interactions.

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